5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Overview

Description

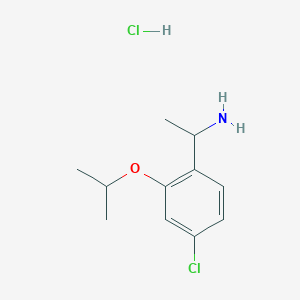

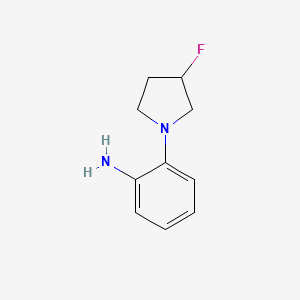

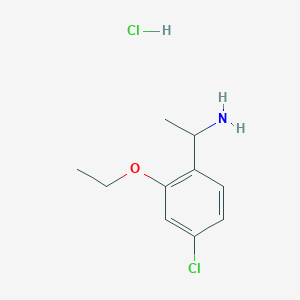

5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has an empirical formula of C10H7FN2O .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis process for 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is not available in the retrieved papers.Molecular Structure Analysis

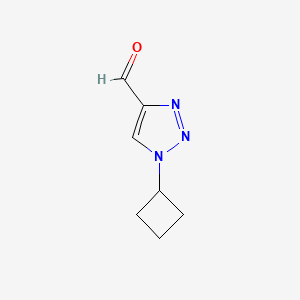

The molecular structure of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde involves a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

The metal–radical approach is a well-established synthetic way toward multi-spin systems that relies on the coordination of stable radical ligands with transition metal ions . The specific chemical reactions involving 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde are not available in the retrieved papers.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde include a molecular weight of 190.17 . Further details on its physical and chemical properties are not available in the retrieved papers.Scientific Research Applications

Catalysis and Synthetic Applications

Pd-Catalyzed Ortho C-H Functionalization : A study demonstrated the efficacy of Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, employing orthanilic acids as transient directing groups, showcasing the utility of similar compounds in facilitating complex chemical transformations (Xiao-Yang Chen & E. J. Sorensen, 2018).

Synthesis of Pyrazole Derivatives : Another research explored facile synthetic approaches for pyrazole-4-carbonitrile derivatives, highlighting methods that could potentially be applicable for compounds like 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde to afford new substituted pyrazoles and related structures (K. A. Ali et al., 2016).

Fluorescence and Sensing Applications

- Fluorescent Probes for Anion Detection : Research on pyrenoimidazolyl-benzaldehyde fluorophores, similar in structural framework to the compound of interest, demonstrated their potential as intramolecular charge transfer fluorescent probes, efficient in detecting and quantifying fluoride anions at sub-millimolar levels, indicating the role of such compounds in developing sensitive and selective sensors (Zahra A. Tabasi et al., 2018).

Antimicrobial and Bioactive Compound Development

- Antimicrobial Schiff Bases Synthesis : A synthesis study involving 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases showed that similar structural analogs, like 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde, could serve as precursors in developing compounds with significant antimicrobial activity (Divyaraj Puthran et al., 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-fluoro-2-(1-methylpyrazol-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-14-6-9(5-13-14)11-3-2-10(12)4-8(11)7-15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBGGTFALLCDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1531653.png)